2-(6-Methoxynaphthalen-2-yl)butanoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), modified to enhance its biological activity. The structural modification involves the substitution of the methyl group in naproxen with an ethyl group, resulting in a compound that exhibits selective inhibition of specific enzymes involved in steroid metabolism.
The compound is classified as an aliphatic carboxylic acid and is part of the broader category of nonsteroidal anti-inflammatory agents. Its structural formula can be represented as C15H16O3, indicating it contains a naphthalene moiety substituted with a methoxy group and a butanoic acid side chain. This compound has been studied for its pharmacological properties, particularly as an inhibitor of aldo-keto reductase 1C3, an enzyme implicated in the metabolism of androgens in prostate cancer.
The synthesis of 2-(6-Methoxynaphthalen-2-yl)butanoic acid has been achieved through various synthetic routes. One notable method involves the transformation of ethyl 2-(6-methoxynaphthalen-2-yl)propanoate under basic conditions to yield the corresponding butanoic acid derivative. The process typically includes:
Another approach involves the use of chiral catalysts to facilitate asymmetric synthesis, which can lead to enantiomerically enriched products suitable for biological testing .
The molecular structure of 2-(6-Methoxynaphthalen-2-yl)butanoic acid features:
The structural representation can be summarized as follows:
Key data points include:
The primary chemical reactions involving 2-(6-Methoxynaphthalen-2-yl)butanoic acid include:
The mechanism by which 2-(6-Methoxynaphthalen-2-yl)butanoic acid exerts its biological effects primarily revolves around its interaction with aldo-keto reductase 1C3. This enzyme plays a critical role in steroid metabolism, particularly in converting androgen precursors into active forms like testosterone. By inhibiting this enzyme:
Experimental data suggest that this compound exhibits selectivity for aldo-keto reductase 1C3 over other related enzymes, minimizing off-target effects commonly associated with broader-spectrum inhibitors.
Key physical properties include:
Chemical properties involve:
The primary application of 2-(6-Methoxynaphthalen-2-yl)butanoic acid lies within pharmaceutical research:
The chiral center at the C2 position of 2-(6-methoxynaphthalen-2-yl)butanoic acid critically determines its binding affinity and selectivity for aldo-keto reductase 1C3. The (R)-enantiomer demonstrates superior inhibitory potency (IC₅₀ = 16 nM) against aldo-keto reductase 1C3 compared to the (S)-counterpart (IC₅₀ > 1,000 nM), reflecting a >60-fold difference in activity [1] [3]. This enantioselectivity arises from differential interactions within the aldo-keto reductase 1C3 substrate-binding pocket: Molecular modeling reveals optimal hydrogen bonding between the (R)-configured carboxylic acid moiety and catalytic residues (Tyr55 and His117), while steric clashes disrupt binding of the (S)-enantiomer [1].
The (R)-enantiomer exhibits exceptional selectivity (>100-fold) for aldo-keto reductase 1C3 over related isoforms (aldo-keto reductase 1C1, aldo-keto reductase 1C2, aldo-keto reductase 1C4). This isoform discrimination stems from its ability to exploit subtle differences in the oxyanion pocket topology of aldo-keto reductase 1C3, which accommodates the naphthalene ring more effectively than other aldo-keto reductase 1C enzymes [1] [4]. Functional assays in LNCaP prostate cancer cells confirmed that only the (R)-enantiomer effectively blocks aldo-keto reductase 1C3-mediated testosterone production (85% suppression at 10 µM) and prostate-specific antigen expression [1].
Table 1: Enantiomeric Selectivity Profile of 2-(6-Methoxynaphthalen-2-yl)butanoic Acid
Enantiomer | AKR1C3 IC₅₀ (nM) | AKR1C1 Selectivity Ratio | AKR1C2 Selectivity Ratio | Cellular Testosterone Inhibition (%) |
---|---|---|---|---|
(R)-isomer | 16 ± 2.1 | >125 | >100 | 85 ± 4.2 |
(S)-isomer | >1,000 | N/A | N/A | <5 |
Structural elongation from the methyl group in naproxen (2-(6-methoxynaphthalen-2-yl)propionic acid) to the ethyl group in 2-(6-methoxynaphthalen-2-yl)butanoic acid significantly enhances aldo-keto reductase 1C3 inhibition. This modification increases inhibitory potency by >25-fold (IC₅₀: 430 nM for naproxen vs. 16 nM for the butanoic analog) while simultaneously abolishing cyclooxygenase inhibition [1] [6]. The ethyl extension improves complementarity within the hydrophobic substrate channel of aldo-keto reductase 1C3 through van der Waals interactions with nonpolar residues (Leu54, Val128, Trp227), as confirmed by X-ray crystallography of analog complexes [1].
Butanoic acid derivatives exhibit dual advantages: (1) Enhanced selectivity for aldo-keto reductase 1C3 over cyclooxygenase isozymes (IC₅₀ > 100 µM for cyclooxygenase-1/cyclooxygenase-2), eliminating the gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs; (2) Retention of favorable pharmacokinetic properties attributable to the carboxylic acid moiety, including efficient cellular uptake and plasma protein binding characteristics comparable to other profen-class molecules [1] [4]. Further chain elongation (e.g., pentanoic analogs) diminishes activity due to steric constraints within the aldo-keto reductase 1C3 binding pocket [10].
Table 2: Impact of Alkyl Chain Length on AKR1C3 Inhibition
Compound | R-Group | AKR1C3 IC₅₀ (nM) | COX-1 Inhibition (% at 10 µM) | Structural Compatibility |
---|---|---|---|---|
Naproxen (reference) | -CH₃ | 430 ± 35 | 92 ± 6 | Low |
2-(6-Methoxynaphthalen-2-yl)butanoic acid | -CH₂CH₃ | 16 ± 2.1 | <5 | High |
2-(6-Methoxynaphthalen-2-yl)pentanoic acid | -CH₂CH₂CH₃ | 210 ± 18 | <5 | Moderate |
The C6-methoxy group position is optimal for aldo-keto reductase 1C3 inhibition. Positional isomers demonstrate dramatically reduced potency: The 5-methoxy isomer shows 8-fold lower binding affinity (IC₅₀ = 128 nM), while the 7-methoxy isomer exhibits >50-fold reduction (IC₅₀ > 800 nM) [1] [5]. This sensitivity arises from disrupted π-stacking with Phe311 in the aldo-keto reductase 1C3 binding site and altered hydrophobic contact geometries [7]. Computational mapping confirms the 6-methoxy group occupies a spatially constrained subpocket where positional shifts cause suboptimal orientation of the naphthalene core [5] [7].
Bioisosteric replacement strategies have identified metabolically stable alternatives:
Notably, demethylated metabolites (6-hydroxy analogs) lose >90% inhibitory activity, necessitating strategies to prevent this metabolic pathway [1] [10].
Table 3: Methoxy Group Modifications and Biological Effects
Modification Type | Specific Example | AKR1C3 IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) | Key Advantage/Limitation |
---|---|---|---|---|
Positional Isomer | 5-Methoxy | 128 ± 11 | 42 ± 3 | Reduced potency |
Positional Isomer | 7-Methoxy | >800 | 38 ± 4 | Severe potency loss |
Bioisostere | 3′,4′-Methylenedioxy | 21 ± 2.5 | 98 ± 8 | CYP2C9 resistance |
Bioisostere | 6-Trifluoromethoxy | 32 ± 3.1 | 85 ± 7 | Moderate metabolic improvement |
Hybrid | 5-Fluoro-6-methoxy | 22 ± 1.8 | 76 ± 6 | Blocks para-hydroxylation |
The carboxylic acid group is essential for activity as its modification or deletion reduces aldo-keto reductase 1C3 inhibition by >1,000-fold. This moiety participates in catalytic triad coordination via hydrogen bonding with Tyr55, His117, and nicotinamide adenine dinucleotide phosphate cofactor [1] [4]. Esterification or amide formation abolishes activity but enables prodrug development:
Bifunctional prodrugs incorporating androgen receptor antagonists (e.g., enzalutamide analogs) show synergistic effects in castration-resistant prostate cancer models. These hybrids inhibit intracrine androgen synthesis and block androgen receptor signaling, overcoming enzalutamide resistance mechanisms [4] [10]. Additional prodrug approaches include tetrazolyl replacements (retains 75% activity) for enhanced membrane permeability and sulfonamide isosteres (IC₅₀ = 140 nM) for altered distribution profiles [4] [10].
Table 4: Carboxylic Acid Derivatives and Prodrug Strategies
Modification Category | Example Structure | AKR1C3 IC₅₀ (nM) | Activation Rate (t₁/₂, min) | Primary Application |
---|---|---|---|---|
Ester Prodrugs | Ethyl ester | Inactive | 12 ± 2 (plasma) | Oral bioavailability enhancement |
Amide Prodrugs | Glycinamide | Inactive | 45 ± 6 (cellular) | Solubility improvement |
Bifunctional Agents | Enzalutamide hybrid | 18 ± 2.3 | N/A (direct acting) | Overcoming antiandrogen resistance |
Bioisosteres | Tetrazole | 27 ± 3.0 | N/A | Membrane permeability |
Bioisosteres | Sulfonamide | 140 ± 12 | N/A | Altered tissue distribution |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8